REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([NH:15][CH3:16])=[N:4][C:5]([S:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][CH:7]=1.[C:17]([OH:21])(=O)[CH2:18]O>>[OH:21][CH2:17][C:18]1[N:15]([CH3:16])[C:3]2=[N:4][C:5]([S:8][C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)=[CH:6][CH:7]=[C:2]2[N:1]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=CC1)SC1=CC=CC=C1)NC
|
Name
|
|
Quantity
|
2.58 g
|
Type
|
reactant
|
Smiles
|
C(CO)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A procedure similar to that described in Preparation 43
|
Type
|
CUSTOM
|
Details
|
that the product was purified by column chromatography through silica gel
|
Type
|
WASH
|
Details
|
a gradient elution method
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=NC=2C(=NC(=CC2)SC2=CC=CC=C2)N1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |